Conformational Rigidity vs. Piperazine Flexibility
Single-crystal X-ray diffraction of the 2,5-diazabicyclo[2.2.1]heptane (DBH) parent cage establishes that the C1–C4 methylene bridge locks the six-membered ring into a single, rigid boat conformation, whereas piperazine crystallizes as a chair conformer capable of ring-flipping interconversion at physiological temperature [1][2]. The DBH cage has zero freely rotatable bonds in the ring system, constraining the spatial vector between the two nitrogen atoms to a fixed distance and orientation; piperazine, by contrast, can access multiple low-energy conformations that alter the N–N distance and the relative orientation of substituents [1].
| Evidence Dimension | Number of accessible ring conformations at physiological temperature |
|---|---|
| Target Compound Data | 1 (rigid boat conformation; ring-flipping impossible due to C1–C4 methylene bridge) |
| Comparator Or Baseline | Piperazine: ≥2 interconvertible chair conformations (ring-flipping accessible); piperazine-1,4-diium dibromide crystallizes as chair conformer |
| Quantified Difference | DBH = 1 discrete conformer; piperazine = 2+ accessible conformers. The DBH boat locks the N–N spatial vector, eliminating conformational averaging. |
| Conditions | Single-crystal X-ray diffraction at 100 K; Cambridge Structural Database comparison of DBH dibromide (this work) vs. piperazine-1,4-diium dibromide monohydrate (Bujak, 2015) |
Why This Matters
Conformational pre-organization reduces the entropic penalty upon target binding and eliminates ambiguous SAR arising from multiple bioactive conformations, enabling more predictable structure–activity relationships in lead optimization.
- [1] Britvin SN, Rumyantsev AM, Zobnina AE, Padkina MV. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallogr E Crystallogr Commun. 2017;73(Pt 12):1861-1865. doi:10.1107/S2056989017015870 View Source
- [2] Maqbool M, et al. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Med Chem. 2026; advance article. doi:10.1039/d5md00992h View Source
